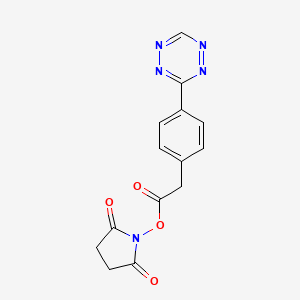

Tetrazine-NHS Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O4/c20-11-5-6-12(21)19(11)23-13(22)7-9-1-3-10(4-2-9)14-17-15-8-16-18-14/h1-4,8H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWDYVDDJMYIQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=NN=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Tetrazine-N-hydroxysuccinimide (NHS) Ester Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

The Tetrazine-NHS Ester reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient labeling of biomolecules. This guide provides a detailed examination of the underlying chemical mechanisms, quantitative data, and experimental protocols relevant to its application in research and drug development. This reaction is not a single concerted process, but a powerful two-step strategy that combines the specificity of amine-reactive chemistry with the speed and bioorthogonality of tetrazine ligations.

Part I: Amine Modification via NHS Ester Chemistry

The initial step involves the modification of a biomolecule using an amine-reactive this compound. N-hydroxysuccinimide (NHS) esters are highly reactive compounds ideal for labeling primary amines (-NH₂), which are abundantly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues in proteins.[1][2]

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a nucleophilic acyl substitution mechanism.[2] The primary amine on the biomolecule, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the tetrazine moiety to the biomolecule, and the release of N-hydroxysuccinimide as a byproduct.[1][2]

The efficiency of this reaction is highly dependent on pH. The optimal pH range is typically between 7.2 and 9.0.[3][4] Below this range, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[2][5] Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis and reducing the conjugation yield.[5][6]

Part II: Bioorthogonal Ligation via Tetrazine Chemistry

Once the biomolecule is labeled with a tetrazine moiety, it can undergo a highly specific and rapid bioorthogonal reaction. This reaction, termed a tetrazine ligation, typically involves an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[7][8] This chemistry is renowned for its exceptional speed and selectivity, allowing it to proceed efficiently in complex biological media without interfering with native biochemical processes.[3][9]

Mechanism: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

In this [4+2] cycloaddition, the electron-poor tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[10] The reaction proceeds through an initial cycloaddition to form a highly unstable tetraazabarrelene intermediate.[7] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) linkage.[8][9] The release of N₂ gas makes the reaction irreversible and is often the sole byproduct.[8]

Overall Experimental Workflow

The two-part mechanism translates into a logical experimental workflow for bioconjugation. First, the protein of interest is activated by reacting it with a this compound. After purification to remove unreacted reagents, the now tetrazine-labeled protein is introduced to a molecule functionalized with a TCO group, initiating the rapid and specific ligation.

Quantitative Data Summary

The kinetics and efficiency of the this compound strategy are influenced by several factors. The following table summarizes key quantitative parameters for consideration.

| Parameter | Value | Notes |

| NHS Ester Reaction | ||

| Optimal pH | 7.2 - 9.0 (commonly 8.3-8.5) | Lower pH protonates amines; higher pH increases NHS ester hydrolysis.[4][5] |

| Recommended Molar Excess | 8- to 20-fold molar excess of NHS ester | Empirical value for mono-labeling; may require optimization.[5][11] |

| Reaction Time | 30 - 60 minutes | Typically performed at room temperature.[8] |

| Solvents | Aqueous buffer (amine-free), DMSO, DMF | NHS esters can be dissolved in organic solvent before adding to the aqueous protein solution.[5] |

| Tetrazine-TCO Ligation | ||

| Second-Order Rate Constant (k) | 1 - 30,000 M⁻¹s⁻¹ | Highly dependent on the specific tetrazine and dienophile structures.[8][12][13] |

| Reaction pH | 6.0 - 9.0 | Robust over a wide physiological pH range.[4][8] |

| Reaction Temperature | 4°C, 25°C (RT), or 37°C | Reaction is often complete within minutes at room temperature.[4] |

| Stoichiometry | 1.05 - 1.5 molar excess of tetrazine | A slight excess of the tetrazine component is often recommended.[4] |

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the conjugation of two proteins using a this compound and a TCO-NHS ester.

Materials and Reagents

-

Protein 1 and Protein 2

-

Tetrazine-PEG-NHS ester (e.g., Methyl-tetrazine-PEG8-NHS)

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

-

Amine-free buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Spin desalting columns

Protocol 1: Activation of Protein 1 with TCO-NHS Ester

-

Protein Preparation : Prepare a solution of Protein 1 at 1-5 mg/mL in PBS. If the storage buffer contains primary amines (e.g., Tris), exchange it for PBS using a spin desalting column.

-

Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.

-

Activation Reaction : Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[11]

-

Incubation : Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[8]

-

Quenching : Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Purification : Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a spin desalting column equilibrated with PBS.

Protocol 2: Activation of Protein 2 with this compound

-

Protein Preparation : Prepare Protein 2 solution as described in Protocol 1, Step 1.

-

Reagent Preparation : Prepare a fresh 10 mM stock solution of the Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.

-

Activation Reaction : To the solution of Protein 2, add a 20-fold molar excess of the this compound.[11]

-

Incubation : Incubate for 60 minutes at room temperature with gentle mixing.[8]

-

Purification : Purify the tetrazine-labeled protein using a spin desalting column to remove unreacted this compound.

Protocol 3: Tetrazine-TCO Ligation for Protein-Protein Conjugation

-

Reaction Setup : Mix the purified TCO-activated Protein 1 with the tetrazine-activated Protein 2. A 1:1 molar ratio is a good starting point, though a slight excess (1.05-1.5 equivalents) of the tetrazine-protein can be used for optimal results.[4][8]

-

Incubation : Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.[4]

-

Monitoring (Optional) : The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[8]

-

Final Product : The final conjugate is now ready for use or further purification by size exclusion chromatography if necessary to remove any unreacted components.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. medium.com [medium.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 10. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

The Core of Bioorthogonal Chemistry: An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly ascended as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of reaction speed, selectivity, and biocompatibility.[1][2] Its capacity to forge covalent bonds within complex biological milieus, devoid of cytotoxic catalysts, has rendered it an indispensable tool in fields spanning from cellular imaging to the sophisticated design of targeted drug delivery systems.[1][3] This technical guide provides a comprehensive exploration of the fundamental principles underpinning IEDDA cycloaddition, complete with detailed experimental protocols and a curated summary of kinetic data to empower the rational design of innovative bioconjugation strategies.

Fundamental Principles of IEDDA Cycloaddition

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[4][5] This is in stark contrast to the conventional Diels-Alder reaction, which proceeds with an electron-rich diene and an electron-poor dienophile.[6] The remarkable utility of the IEDDA reaction in biological contexts stems from the use of specific reactant pairs, such as 1,2,4,5-tetrazines and strained trans-cyclooctenes (TCO), which are abiotic and exhibit exceptional reactivity towards each other while remaining inert to the plethora of functional groups inherent to biological systems.[1][7]

The kinetics of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory, where the energetic proximity between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene dictates the reaction rate.[8][9] The reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, enabling efficient transformations even at the low concentrations typical of biological systems.[7][10] Furthermore, the reaction is highly specific, with tetrazines and their dienophile partners reacting selectively with one another, thereby obviating side reactions with endogenous functionalities like amines and thiols.[10] This reaction proceeds efficiently in aqueous media across a physiological pH range and does not necessitate a catalyst.[7][11]

The mechanism involves a [4+2] cycloaddition between the electron-deficient diene (e.g., a tetrazine) and the electron-rich dienophile (e.g., a trans-cyclooctene) to form a highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a small molecule, typically nitrogen gas (N₂), to yield a stable dihydropyridazine (B8628806) product.[3][11]

Quantitative Data for IEDDA Reactions

The selection of an appropriate diene and dienophile pair is critical for the successful application of IEDDA chemistry. The following tables summarize key quantitative data, specifically second-order rate constants (k₂), for a variety of commonly employed tetrazine and dienophile reactants to facilitate this selection process.

Table 1: Second-Order Rate Constants (k₂) for IEDDA Reactions of Various Dienophiles with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.

| Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Reference |

| trans-Cyclooctene (TCO) | 2000 | 9:1 MeOH/water | [12] |

| Norbornene | 1.9 | Not Specified | [9] |

| (E)-cyclooct-4-enol | 22,600 (isomer 1) | Not Specified | [13] |

| (E)-cyclooct-4-enol | 80,200 (isomer 2) | Not Specified | [13] |

| Bicyclononyne (BCN) | 0.38 x 10⁻³ | Acetonitrile | [12] |

Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions of Various Tetrazines with trans-Cyclooctene (TCO).

| Tetrazine | k₂ (M⁻¹s⁻¹) | Solvent | Reference |

| 3,6-di(2-pyridyl)-s-tetrazine | 6,000 | 1:1 MeOH/H₂O | [4] |

| 3-methyl-6-(2-pyridyl)-s-tetrazine | 330 | 1:1 MeOH/H₂O | [4] |

| 3,6-diphenyl-s-tetrazine | 2.4 | 1:1 MeOH/H₂O | [4] |

| 3-(4-aminomethylphenyl)-6-(2-pyridyl)-s-tetrazine | 1,000 | PBS (pH 7.4) | [4] |

| 3-(4-cyanophenyl)-6-(2-pyridyl)-s-tetrazine | 14,000 | PBS (pH 7.4) | [4] |

Note: Reaction rates can vary depending on the specific substituents on the tetrazine and dienophile, as well as the reaction conditions such as solvent and temperature.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing IEDDA cycloaddition, including the synthesis of a common tetrazine derivative, protein-protein conjugation, and live-cell imaging.

Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.

Materials:

-

Anhydrous hydrazine (B178648)

-

Sulfur (optional catalyst)

-

Ethanol

-

Sodium nitrite (B80452)

-

Acetic acid

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol). The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically change color to a vibrant pink or red, indicating the formation of the tetrazine.

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica (B1680970) gel. The final product is typically a colored solid.

Protocol for Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol outlines the conjugation of two proteins using NHS ester chemistry to introduce the TCO and tetrazine moieties.[10][11]

Materials:

-

Protein A and Protein B

-

TCO-PEG-NHS ester

-

Methyl-tetrazine-PEG-NHS ester

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

Procedure:

-

Protein Preparation: Dissolve the proteins to be labeled in PBS at a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.

-

NHS Ester Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF.[11]

-

Activation of Protein A with TCO: To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃. Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution. Incubate the reaction mixture for 60 minutes at room temperature.[11]

-

Activation of Protein B with Tetrazine: To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃. Add a 20-fold molar excess of the methyl-tetrazine-PEG-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle rotation.[15]

-

Purification of Activated Proteins: Remove excess, unreacted NHS esters from both protein solutions using spin desalting columns equilibrated with PBS.

-

IEDDA Ligation: Mix the TCO-activated Protein A with the tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results. Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by analyzing the reaction mixture using SDS-PAGE or size-exclusion chromatography.[10][15]

-

Final Purification: The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography if necessary. Store the final conjugate at 4°C.[10][11]

Protocol for Fluorogenic IEDDA Labeling in Live Cells

This protocol describes a general procedure for labeling a TCO-modified biomolecule in live cells with a fluorogenic tetrazine probe.[16][17]

Materials:

-

Live cells expressing a TCO-modified target molecule

-

Live-cell imaging medium

-

Tetrazine-fluorophore conjugate

-

Anhydrous DMSO

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.

-

Tetrazine-Fluorophore Preparation: Prepare a 1 mM stock solution of the tetrazine-fluorophore conjugate in anhydrous DMSO. Dilute the stock solution in live-cell imaging medium to a final concentration of 1-5 µM.[10][15]

-

Labeling: Add the tetrazine-fluorophore staining solution to the cells. Incubate for 15-60 minutes at 37°C, protected from light.[10][17]

-

Washing (Optional): For fluorogenic probes that exhibit a "turn-on" fluorescence upon reaction, a washing step may not be necessary. If required, gently wash the cells 2-3 times with fresh imaging medium to remove any unreacted tetrazine-fluorophore.[10][16]

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Visualizing IEDDA in Drug Development Workflows

The versatility of IEDDA chemistry has led to its integration into various complex workflows in drug development and biomedical research. The following diagrams, rendered using the DOT language, illustrate some of these key applications.

A pre-targeting strategy decouples the tumor-targeting and drug-delivery steps.[9][18] An antibody modified with a TCO moiety is first administered and allowed to accumulate at the tumor site. Subsequently, a tetrazine-caged drug is administered, which then reacts specifically with the TCO-modified antibody at the tumor, releasing the active drug payload.[12][18]

In proteomics, IEDDA chemistry can be used for the selective enrichment and identification of newly synthesized proteins.[19][20] Cells are metabolically labeled with an amino acid analog containing a TCO group. Following cell lysis, a biotinylated tetrazine is used to "click" onto the TCO-labeled proteins, which can then be enriched using streptavidin beads for subsequent mass spectrometry analysis.[21]

IEDDA can be employed to visualize cell surface receptors like HER2, a key target in cancer therapy.[6][22] An antibody targeting HER2 is functionalized with TCO. Upon binding to the receptor on the cell surface, a tetrazine-conjugated fluorophore is added, which reacts with the TCO-antibody conjugate, allowing for fluorescent labeling and subsequent visualization of the HER2 receptor and its downstream signaling pathways.[6][23]

References

- 1. researchgate.net [researchgate.net]

- 2. TCI Practical Example: The Copper-Free Click Reaction of Tetrazine Derivative and trans-Cycloocatene Derivative | TCI AMERICA [tcichemicals.com]

- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 9. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Maximizing peptide identification events in proteomic workflows using data-dependent acquisition (DDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Tetrazine-NHS Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of novel Tetrazine-N-hydroxysuccinimide (NHS) Ester derivatives. These heterobifunctional crosslinkers are at the forefront of bioconjugation strategies, enabling the precise and efficient labeling of biomolecules for a wide range of applications in research, diagnostics, and therapeutics.

Introduction to Tetrazine-NHS Ester Derivatives

Tetrazine-NHS esters are powerful tools in chemical biology, primarily utilized for their ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry.[1] This reaction occurs between a tetrazine moiety and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), with exceptionally fast kinetics and high specificity, even in complex biological environments.[2]

The key components of a this compound derivative are:

-

A Tetrazine Moiety : The bioorthogonal reactive group that enables rapid "click" chemistry with a dienophile.[1]

-

An NHS Ester : A highly reactive functional group that readily couples with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[1]

-

A Linker/Spacer (Optional) : Often, a polyethylene (B3416737) glycol (PEG) or a cleavable disulfide (-SS-) linker is incorporated between the tetrazine and the NHS ester. PEG spacers enhance aqueous solubility and reduce steric hindrance, while cleavable linkers allow for the controlled release of conjugated payloads.[1][3]

The unique combination of bioorthogonal reactivity and amine reactivity makes Tetrazine-NHS esters invaluable for applications such as antibody-drug conjugate (ADC) development, in vivo imaging, and proteomic studies.[1]

Synthesis of this compound Derivatives

The synthesis of a this compound is typically a multi-step process that involves the initial formation of a tetrazine core functionalized with a carboxylic acid, followed by the activation of the carboxylic acid to an NHS ester.

Synthesis of the Tetrazine-Carboxylic Acid Intermediate

A common route to synthesize an unsymmetrical tetrazine-carboxylic acid is through the condensation of a nitrile-containing precursor with hydrazine, followed by oxidation. 4-(1,2,4,5-tetrazin-3-yl)benzoic acid is a key intermediate for many this compound derivatives.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | 1345866-65-0 | Benchchem [benchchem.com]

- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioorthogonal Nature of Tetrazine-TCO Ligation

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained trans-cyclooctene (B1233481) (TCO) has become a cornerstone of bioorthogonal chemistry. Its unparalleled reaction speed, high specificity, and ability to function within complex biological systems without interfering with native biochemical processes have made it an indispensable tool in drug development, molecular imaging, and chemical biology.[1][2] This guide provides a comprehensive overview of the core principles, quantitative data, experimental workflows, and detailed protocols central to the application of this powerful ligation.

Core Principles: The Chemistry of the Ligation

The Tetrazine-TCO ligation is a type of [4+2] cycloaddition. The reaction is driven by the unique electronic properties of the reactants: the electron-deficient tetrazine ring acts as the diene, while the electron-rich and highly strained TCO serves as the dienophile.[2] This "inverse-electron-demand" characteristic is key to its rapid kinetics.

The mechanism proceeds in two main steps:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The tetrazine and TCO rapidly react to form an unstable tricyclic intermediate.[1][2] This is the rate-determining step.

-

Retro-Diels-Alder Elimination: The intermediate undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[1][3] The release of N₂ makes the reaction irreversible and is the only byproduct.[4]

This reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, 37°C) without the need for cytotoxic copper catalysts or external triggers like UV light, which is a significant advantage over other click chemistry reactions.[5][6]

Caption: The two-step mechanism of the Tetrazine-TCO ligation.

Quantitative Data: Reaction Kinetics

The hallmark of the Tetrazine-TCO ligation is its exceptionally fast reaction rate, with second-order rate constants (k₂) that can reach up to 10⁷ M⁻¹s⁻¹.[1][7] This allows for efficient labeling at low, nanomolar to micromolar concentrations, which is crucial for in vivo applications where reagent concentrations are inherently low.[5][8]

The kinetics are highly tunable. The reactivity can be increased by:

-

Modifying the Tetrazine: Attaching electron-withdrawing groups (EWGs) to the tetrazine ring lowers its LUMO energy, accelerating the reaction.[1][7]

-

Modifying the TCO: Attaching electron-donating groups (EDGs) to the TCO raises its HOMO energy, also speeding up the reaction.[1]

The following table summarizes kinetic data for various tetrazine derivatives reacting with TCO under physiological conditions.

| Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | Aqueous media |

| H-substituted Tetrazines | ~800 - 3,300 | PBS, pH 7.4, 37°C |

| Tetrazines with Electron-Donating Groups | Slower (e.g., < 500) | PBS, pH 7.4, 37°C |

| Tetrazines with Electron-Withdrawing Groups | Faster (e.g., > 4,000) | PBS, pH 7.4, 37°C |

| Highly Strained TCO Derivatives | > 50,000 up to 3.3 x 10⁶ | H₂O, Room Temperature |

Note: The exact rate constants can vary significantly based on the specific structures of the tetrazine and TCO derivatives, solvent, and temperature.[9][10][11][12]

Experimental Workflows and Applications

The bioorthogonal nature of the Tetrazine-TCO ligation has been leveraged in numerous applications, most notably in pre-targeted drug delivery and molecular imaging.

Pre-targeted Imaging and Therapy: This is a powerful two-step strategy that enhances the efficacy and safety of diagnostics and therapeutics.[13]

-

Step 1 (Targeting): A TCO-modified antibody is administered. It circulates and accumulates at the target site (e.g., a tumor). The long circulation time allows for clearance of unbound antibodies from the blood, reducing background signal.[13][14]

-

Step 2 (Ligation): A small, fast-clearing tetrazine molecule carrying a payload (e.g., a radiolabel for PET imaging or a cytotoxic drug) is administered.[13] This molecule rapidly finds and "clicks" to the TCO-antibody at the target site, concentrating the payload where it is needed.[15]

This approach significantly improves the target-to-background ratio, reduces off-target toxicity, and allows for the use of short-lived radionuclides.[13][16]

Caption: A generalized workflow for pre-targeted imaging or drug delivery.

Other key applications include:

-

Antibody-Drug Conjugates (ADCs): Creating homogeneous ADCs with precise drug-to-antibody ratios.[2][16]

-

Cell and Hydrogel Engineering: Modifying the surfaces of cells or tuning the properties of 3D cell culture matrices in situ.[8]

-

Click-to-Release: Designing systems where the ligation event triggers the release of a therapeutic agent.[2][17]

Detailed Experimental Protocols

Successful implementation of Tetrazine-TCO ligation requires careful execution of conjugation protocols. Below are representative methodologies for modifying proteins and performing the subsequent ligation.

Protocol 1: Antibody Modification with a TCO-NHS Ester

This protocol describes the conjugation of a TCO moiety to primary amines (lysine residues) on an antibody using an N-hydroxysuccinimide (NHS) ester.[18]

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

-

TCO-PEG-NHS ester linker.

-

Anhydrous DMSO.

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-exclusion chromatography (SEC) or spin desalting columns (e.g., Zeba™ Spin Columns).

Methodology:

-

Antibody Preparation: Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains Tris or other primary amines, it must be exchanged into PBS.[18][19]

-

TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.[19]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.[18][19]

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[18]

-

Purification: Remove unreacted TCO-NHS ester and quenching buffer using a desalting spin column or SEC equilibrated with PBS.[18][20]

-

Characterization (Optional but Recommended): Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.[21] Store the final TCO-antibody conjugate at 4°C.

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Fluorophore

This protocol details the reaction between the prepared TCO-antibody and a tetrazine-modified molecule (e.g., a fluorophore for imaging).

Materials:

-

Purified TCO-antibody (from Protocol 1).

-

Tetrazine-fluorophore.

-

Reaction Buffer (e.g., PBS, pH 7.4).

Methodology:

-

Reactant Preparation: Prepare the TCO-antibody in the reaction buffer. Dissolve the tetrazine-fluorophore in a minimal amount of compatible solvent (e.g., DMSO) and dilute into the reaction buffer.[19]

-

Ligation Reaction: Mix the TCO-antibody with the tetrazine-fluorophore. A 1.5- to 5-fold molar excess of the tetrazine molecule is often used to drive the reaction to completion.[3][20]

-

Incubation: Incubate the mixture for 30-60 minutes at room temperature. Due to the rapid kinetics, the reaction is often complete within this timeframe.[3][18]

-

Monitoring (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (typically 510-550 nm) using a spectrophotometer.[4][16]

-

Purification (Optional): If necessary, remove excess unreacted tetrazine-fluorophore using a desalting column, especially for in vivo applications.[3]

Protocol 3: In Vivo Pre-targeting Study in a Mouse Model

This protocol provides a general framework for a pre-targeted imaging experiment.[13]

Materials:

-

Tumor-bearing mouse model.

-

Sterile, purified TCO-antibody conjugate.

-

Sterile, purified radiolabeled tetrazine (e.g., ¹⁸F- or ⁶⁸Ga-Tz).

-

Imaging modality (e.g., PET scanner).

Methodology:

-

Primary Agent Administration: Administer a defined dose of the TCO-antibody conjugate (e.g., 10-100 µg) to each mouse, typically via intravenous (tail vein) injection.[13]

-

Accumulation and Clearance Interval: Allow the TCO-antibody to accumulate at the target site and clear from circulation. This pre-targeting interval is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[13]

-

Secondary Agent Administration: After the interval, administer the radiolabeled tetrazine intravenously.

-

Ligation and Imaging: The tetrazine will rapidly react with the pre-accumulated TCO-antibody. Allow a short period (e.g., 1-3 hours) for unbound radiolabeled tetrazine to clear from the body via the renal system.

-

Image Acquisition: Anesthetize the mice and acquire images using a PET scanner to visualize the distribution of the radionuclide, which should be concentrated at the target site.[12][13]

References

- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Video of concept | click-it-imaging.eu [click-it-imaging.eu]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Bioorthogonal Ligation: A Technical Guide to Tetrazine-NHS Ester in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Tetrazine-N-hydroxysuccinimidyl (NHS) Ester in the realm of copper-free click chemistry. We will delve into the core principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction, detail experimental protocols for bioconjugation, and present a quantitative analysis of its performance, establishing why this reagent has become an indispensable tool in drug development, molecular imaging, and proteomics.

Introduction: The Bioorthogonal Revolution

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] Among the most powerful of these reactions is the TCO-tetrazine ligation, a copper-free click chemistry reaction prized for its exceptional speed, selectivity, and biocompatibility. This reaction's utility is particularly pronounced in applications requiring the precise and stable covalent linking of biomolecules, such as in the development of antibody-drug conjugates (ADCs) and in vivo imaging agents.[3][4]

At the heart of many of these applications lies Tetrazine-NHS Ester, a heterobifunctional linker that serves as the bridge between the world of biomolecules and the power of click chemistry.[1][] The NHS ester provides a reactive handle for facile conjugation to primary amines on proteins and other biomolecules, while the tetrazine moiety is primed for an exceptionally rapid and specific reaction with a trans-cyclooctene (B1233481) (TCO) partner.[][6]

The Core Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition

The ligation between a tetrazine and a trans-cyclooctene (TCO) is a [4+2] cycloaddition reaction.[7] Specifically, it is an inverse-electron-demand Diels-Alder (IEDDA) reaction, where the electron-deficient tetrazine (the diene) reacts with the electron-rich and strained TCO (the dienophile).[8][9] This reaction is exceptionally fast, driven by the high ring strain of the TCO and the favorable frontier molecular orbital overlap between the two reactants.[7]

The reaction proceeds in two key steps:

-

[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form an unstable bicyclic intermediate.[1]

-

Retro-Diels-Alder and Nitrogen Extrusion: This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[7][8] The release of N₂ makes the reaction irreversible, ensuring the formation of a stable conjugate.[7]

This catalyst-free reaction proceeds efficiently under physiological conditions, including in aqueous environments, at neutral pH, and at ambient temperatures, highlighting its profound biocompatibility.[3][7]

Caption: Mechanism of the Tetrazine-TCO IEDDA Reaction.

The Role of the NHS Ester: Gateway to Bioconjugation

The N-hydroxysuccinimidyl (NHS) ester is a highly reactive functional group that selectively targets primary amines, such as the side chains of lysine (B10760008) residues in proteins and antibodies.[1] This amine-reactive conjugation is a well-established and robust method for attaching small molecules to biomolecules.

The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[1]

The use of a this compound allows for a straightforward, two-step approach to bioconjugation:

-

Amine Reaction: The biomolecule of interest is first functionalized with the tetrazine moiety by reacting it with the this compound.

-

Bioorthogonal Ligation: The resulting tetrazine-functionalized biomolecule can then be reacted with a TCO-containing molecule in a highly specific and efficient manner.

Caption: General Experimental Workflow for Bioconjugation.

Quantitative Data Summary

The kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants that are orders of magnitude higher than other bioorthogonal reactions.[10] This allows for efficient labeling at very low concentrations, which is crucial for in vivo applications.[11]

| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |

| Tetrazine - TCO | Up to 30,000[12] | Exceptionally fast, catalyst-free, biocompatible.[3][10] |

| Methyltetrazine - TCO | Generally slower than unsubstituted tetrazines but with improved stability[12] | Balances reactivity with increased stability. |

| Highly Reactive Tetrazines - TCO | >50,000[13] | Optimized for speed in demanding applications like in vivo imaging. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1[10] | Copper-free but significantly slower than TCO-tetrazine ligation. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴[10] | Faster than SPAAC but requires a cytotoxic copper catalyst. |

Note: Rate constants can vary depending on the specific tetrazine and TCO derivatives, as well as the solvent and temperature.

The stability of the tetrazine moiety is an important consideration. While highly reactive tetrazines may have lower stability, derivatives such as methyltetrazines offer a good balance of reactivity and stability for many applications.[12][14]

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol provides a general guideline for the conjugation of a this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography column like a PD-10)

Procedure:

-

Antibody Preparation:

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[15]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Purification:

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) and protein concentration.

-

Store the labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage.[17]

-

Protocol for TCO-Tetrazine Ligation

This protocol describes the "click" reaction between a tetrazine-functionalized biomolecule and a TCO-functionalized molecule.

Materials:

-

Tetrazine-functionalized biomolecule

-

TCO-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Mix the tetrazine-functionalized biomolecule and the TCO-functionalized molecule in the Reaction Buffer. A 1.1 to 1.5-fold molar excess of the TCO reagent is often recommended.[1]

-

-

Incubation:

-

Monitoring the Reaction (Optional):

-

Purification (Optional):

-

If necessary, the final conjugate can be purified to remove any unreacted TCO-functionalized molecule using an appropriate method (e.g., size-exclusion chromatography).

-

Applications in Research and Drug Development

The unique properties of the this compound have led to its widespread adoption in a variety of cutting-edge applications:

-

Antibody-Drug Conjugates (ADCs): The precise and stable conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[3]

-

In Vivo Imaging: Pre-targeting strategies where a TCO-labeled antibody is first administered, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent, leading to high-contrast images.[9][16]

-

Proteomics and Target Identification: The labeling and identification of proteins in complex biological samples.[18]

-

Live Cell Imaging: The ability to perform the ligation in living cells without cytotoxicity allows for the real-time tracking of biological processes.[3][18]

-

Drug Delivery: The construction of targeted drug delivery systems.[]

Conclusion

This compound stands as a cornerstone reagent in the field of copper-free click chemistry. Its dual functionality, enabling straightforward conjugation to biomolecules and subsequent participation in the ultrafast and bioorthogonal TCO-tetrazine ligation, provides researchers with a powerful and versatile tool. The exceptional kinetics, high specificity, and biocompatibility of this system continue to drive innovation in drug development, diagnostics, and our fundamental understanding of biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. escholarship.org [escholarship.org]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 6. Copper Free Click Chemistry Linkers | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. furthlab.xyz [furthlab.xyz]

- 16. benchchem.com [benchchem.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. Tetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

Stability of Tetrazine-NHS Ester in Aqueous Solutions and Biological Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioconjugation relies heavily on efficient and specific ligation chemistries. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has gained prominence due to its exceptionally fast kinetics and bioorthogonality. Tetrazine-NHS esters are pivotal reagents in this domain, serving as a bridge between the worlds of bioorthogonal chemistry and amine-reactive labeling. This technical guide provides a comprehensive analysis of the stability of Tetrazine-NHS esters in aqueous solutions and biological media, offering quantitative data, detailed experimental protocols, and visual aids to facilitate their effective use in research and drug development.

Core Concepts: A Tale of Two Moieties

The stability of a Tetrazine-NHS ester is a dual narrative, governed by the chemical vulnerabilities of both the N-hydroxysuccinimide (NHS) ester and the tetrazine ring. Understanding the distinct yet interconnected degradation pathways of these two functional groups is critical for successful bioconjugation.

The NHS ester is a highly reactive group designed for efficient coupling with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1][2] However, this reactivity also makes it susceptible to hydrolysis in aqueous environments, a competing reaction that renders the molecule inert towards its intended target.[3][4]

The tetrazine ring , the cornerstone of the iEDDA click reaction, is an electron-deficient aromatic system.[5] This electron-deficient nature, essential for its rapid reaction with dienophiles, also makes it susceptible to nucleophilic attack and degradation, particularly in basic aqueous solutions.[3][5] The stability of the tetrazine ring can be modulated by the electronic properties of its substituents.[5][6]

Quantitative Analysis of Stability

The stability of Tetrazine-NHS esters is paramount for reproducible and efficient bioconjugation. The following tables summarize the key factors influencing the stability of both the NHS ester and the tetrazine moieties.

Table 1: Stability of the NHS Ester Moiety

| Parameter | Condition | Effect on Stability | Half-life (General NHS Esters) | Citation |

| pH | pH 7.0 (0°C) | Moderate hydrolysis | 4-5 hours | [4] |

| pH 8.0 (room temp) | Increased hydrolysis | Significantly shorter than at pH 7 | [3] | |

| pH 8.6 (4°C) | Rapid hydrolysis | 10 minutes | ||

| Temperature | 4°C | Slower hydrolysis | Longer half-life | |

| Room Temperature | Faster hydrolysis | Shorter half-life | [7] | |

| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | Recommended for conjugation | Minimizes competition | [3][7] |

| Buffers with primary amines (e.g., Tris, glycine) | Competes with the desired reaction | Reduces labeling efficiency | [3][7] |

Table 2: Stability of the Tetrazine Ring

| Parameter | Condition | Effect on Stability | Citation |

| pH | Neutral to slightly acidic (pH 6-7.4) | Generally stable | [6][8] |

| Basic (pH > 8) | Increased degradation | [3][5] | |

| Substituents | Electron-donating groups (e.g., methyl) | Increased stability | [5][6] |

| Electron-withdrawing groups | Decreased stability | [6] | |

| Nucleophiles | Presence of thiols or other nucleophiles | Can lead to degradation | [3] |

Experimental Protocols

Precise and reproducible experimental design is crucial when working with Tetrazine-NHS esters. Below are detailed protocols for the storage, handling, and use of these reagents.

Storage and Handling of this compound

-

Long-term Storage : Store the solid this compound at -20°C, desiccated, and protected from light.[1][9][10]

-

Equilibration : Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[7][11]

-

Stock Solution Preparation : Prepare stock solutions immediately before use in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][12]

-

Stock Solution Storage : Anhydrous stock solutions can be stored for a few days at -20°C.[7] However, for optimal reactivity, fresh preparation is highly recommended.

General Protocol for Protein Labeling with this compound

-

Protein Preparation :

-

Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.[3][13] A common choice is 20 mM sodium phosphate (B84403), 150 mM sodium chloride, pH 7.4.[7]

-

If the protein is in a buffer containing primary amines like Tris, a buffer exchange is necessary.[3][7]

-

The protein concentration should ideally be between 1-10 mg/mL to favor the aminolysis reaction over hydrolysis.[14]

-

-

Reaction Setup :

-

Calculate the required amount of this compound. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[7][15] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[7]

-

Add the freshly prepared this compound stock solution to the protein solution while gently mixing.

-

-

Incubation :

-

Quenching :

-

Purification :

Protocol for Assessing NHS Ester Reactivity

This protocol allows for a qualitative assessment of the activity of a this compound that may have been stored for some time. The principle is to measure the absorbance of the released NHS byproduct after intentional hydrolysis.[11]

-

Materials :

-

Procedure :

-

Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of DMSO or DMF.[11]

-

Measure the initial absorbance of the solution at 260 nm.

-

To 1 mL of this solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[11]

-

Immediately measure the absorbance at 260 nm. A significant increase in absorbance indicates that the NHS ester was active and has been hydrolyzed.[11][16]

-

Visualizing the Pathways and Processes

To further clarify the chemical reactions and experimental steps involved, the following diagrams have been generated using Graphviz.

References

- 1. Tetrazine-PEG5-NHS ester, CAS 1682653-80-0 | AxisPharm [axispharm.com]

- 2. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. broadpharm.com [broadpharm.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound, 1616668-55-3 | BroadPharm [broadpharm.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to Methyltetrazine-NHS Ester vs. Standard Tetrazine-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) is one of the fastest and most specific bioorthogonal reactions available, revolutionizing bioconjugation for applications ranging from live-cell imaging to antibody-drug conjugate (ADC) development.[1][2][3] The choice of the tetrazine reagent is critical and often comes down to derivatives like Methyltetrazine-NHS Ester and the standard, unsubstituted this compound. This guide provides a detailed comparison of these two reagents, focusing on the core differences in reactivity, stability, and solubility that directly impact their application in research and drug development. While standard this compound can exhibit exceptionally fast kinetics, its application is often hampered by lower stability and poor aqueous solubility.[4] Methylthis compound emerges as a more robust and versatile tool, offering an optimal balance of high reaction rates and superior stability, making it a preferred choice for most in vivo and aqueous bioconjugation applications.[5][6]

Core Chemical Differences

The fundamental difference between the two molecules lies in the substitution on the tetrazine ring. Methyltetrazine possesses a methyl group (-CH₃), an electron-donating group, attached to the aromatic ring, whereas the standard tetrazine is typically substituted with a hydrogen atom or a phenyl group for basic stability. This seemingly minor structural change has profound effects on the electronic properties, stability, and steric profile of the molecule.

The N-Hydroxysuccinimide (NHS) ester moiety is common to both, providing a reactive handle for coupling to primary amines (e.g., lysine (B10760008) residues on proteins) under mild alkaline conditions.[7][8]

Comparative Analysis: Reactivity, Stability, and Solubility

The performance of a bioorthogonal reagent is defined by its reaction speed (kinetics), its longevity under experimental conditions (stability), and its compatibility with aqueous biological environments (solubility).

The iEDDA reaction between a tetrazine (diene) and a TCO (dienophile) is governed by frontier molecular orbital theory.[9] The reaction is fastest when the energy gap between the dienophile's Highest Occupied Molecular Orbital (HOMO) and the diene's Lowest Unoccupied Molecular Orbital (LUMO) is small.

-

Standard this compound : Unsubstituted (H-tetrazine) or phenyl-tetrazines are highly electron-deficient. This lowers the LUMO energy, leading to extremely rapid reaction rates with TCO, with some second-order rate constants (k₂) reported to be as high as 30,000 M⁻¹s⁻¹.[4][6]

-

Methylthis compound : The electron-donating methyl group slightly raises the LUMO energy of the tetrazine ring. This results in a marginally slower reaction rate compared to the unsubstituted parent tetrazine. However, the kinetics are still exceptionally fast, typically in the range of 1,000 - 10,000 M⁻¹s⁻¹, which is more than sufficient for most biological applications, even at low micromolar concentrations.[6][10]

Stability, particularly in aqueous buffers and biological media, is a critical parameter where Methyltetrazine shows a distinct advantage.

-

Standard this compound : The high reactivity of the unsubstituted tetrazine ring also makes it more susceptible to degradation, particularly hydrolysis in aqueous media. This limits its utility for long-term experiments or in vivo studies where the reagent must circulate for extended periods.[4][6]

-

Methylthis compound : The methyl group provides steric hindrance and electronic stabilization, significantly enhancing the molecule's stability against degradation in aqueous solutions.[5][11] This makes Methylthis compound far more reliable for multi-step protocols and essential for in vivo applications.

Poor aqueous solubility can lead to aggregation of labeled biomolecules and reduce conjugation efficiency.

-

Standard this compound : The parent aromatic structure is often poorly soluble in aqueous buffers, making it unsuitable for direct labeling of proteins without organic co-solvents.[4] While PEGylated versions exist to improve solubility, the core tetrazine itself is hydrophobic.

-

Methylthis compound : The methyl group slightly increases lipophilicity. However, these reagents are almost universally synthesized with hydrophilic PEG (polyethylene glycol) spacers (e.g., PEG4, PEG12) between the tetrazine moiety and the NHS ester.[8][11][12] This PEG linker dramatically improves water solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[11]

| Property | Methyltetrazine | Standard (H-) Tetrazine | Key Advantage |

| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | ~1,000 - 10,332[6] | Up to 30,000[4][6] | Standard Tetrazine (for speed) |

| In Vivo / Aqueous Stability | High[5][6][11] | Low[4][6] | Methyltetrazine |

| Aqueous Solubility (unmodified) | Poor | Very Poor[4] | N/A (Both require PEGylation) |

| Calculated logD₇.₄ (Hydrophilicity Index) | More Hydrophilic (when PEGylated)[6][13] | More Lipophilic[6] | Methyltetrazine (when PEGylated) |

Experimental Protocols

This protocol describes a typical procedure for labeling a primary antibody with Methyltetrazine-PEG-NHS Ester.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, HEPES).

-

Methyltetrazine-PEG-NHS Ester.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Reaction Buffer: 100 mM sodium bicarbonate or PBS, pH 8.3-8.5.[14]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).[15]

Procedure:

-

Antibody Preparation :

-

NHS Ester Preparation :

-

Conjugation Reaction :

-

Quenching (Optional but Recommended) :

-

Purification :

-

Characterization :

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~520-540 nm (for tetrazine). A correction factor is needed to account for tetrazine absorbance at 280 nm.[15]

-

This workflow demonstrates the use of a tetrazine-labeled antibody for subsequent reaction with a TCO-functionalized imaging agent.

Reaction Mechanism and Logical Relationships

The first step in bioconjugation is the reaction of the NHS ester with a primary amine on the biomolecule, forming a stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7.5-8.5.

The core bioorthogonal reaction involves a [4+2] cycloaddition between the electron-poor tetrazine and the electron-rich, strained TCO.[1][9] This is followed by an irreversible, retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) linkage.[9][19]

Conclusion and Recommendations

For drug development professionals and scientists, the choice between Methylthis compound and standard this compound hinges on the specific application's demands for reactivity versus stability.

-

Standard this compound may be considered for applications where the absolute fastest kinetics are required and the reaction can be performed quickly in a controlled, non-aqueous environment. However, its poor stability and solubility make it a less desirable choice for most biological applications.[4]

-

Methylthis compound is the superior reagent for the vast majority of bioconjugation tasks, especially those involving aqueous buffers, cell culture media, or in vivo systems.[6] Its excellent balance of rapid kinetics and significantly enhanced stability ensures higher yields of well-defined conjugates and more reliable outcomes in complex biological environments.[5][11]

Therefore, for robust and reproducible results in ADC development, pretargeted imaging, and other advanced bioconjugation strategies, Methylthis compound is the highly recommended choice.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]

- 6. benchchem.com [benchchem.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. Methyltetrazine-PEG12-NHS ester, 2055646-25-6 | BroadPharm [broadpharm.com]

- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medium.com [medium.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. furthlab.xyz [furthlab.xyz]

- 18. broadpharm.com [broadpharm.com]

- 19. benchchem.com [benchchem.com]

The Fluorogenic Properties of Tetrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of tetrazine derivatives as powerful tools in bioconjugation and chemical biology has been driven by their unique fluorogenic properties. These compounds, which are intrinsically fluorescent or can efficiently quench the fluorescence of a tethered fluorophore, undergo a remarkable transformation upon reaction with a dienophile, leading to a significant increase in fluorescence emission. This "turn-on" capability is at the heart of their utility in wash-free live-cell imaging, super-resolution microscopy, and the development of activatable therapeutic agents. This guide provides a comprehensive overview of the core principles governing the fluorogenic behavior of tetrazine derivatives, detailed experimental protocols, and a summary of their key photophysical and kinetic data.

Core Principles: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The fluorogenic nature of tetrazine derivatives is fundamentally linked to the inverse electron demand Diels-Alder (iEDDA) reaction. In this bioorthogonal cycloaddition, the electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts with an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN).[1][2] This reaction is exceptionally fast and specific, proceeding readily under physiological conditions without the need for a catalyst.[3][4]

The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product.[4] This transformation is critical as it disrupts the electronic properties of the tetrazine ring, which is responsible for either its intrinsic fluorescence or its ability to quench an attached fluorophore.

Mechanisms of Fluorescence Modulation

Tetrazine derivatives employ several distinct mechanisms to control fluorescence emission, offering a versatile toolkit for probe design.[5][6]

Fluorescence Quenching Mechanisms

In many fluorogenic probes, the tetrazine moiety acts as a quencher, suppressing the emission of a conjugated fluorophore. Upon reaction via iEDDA, the quenching is relieved, and fluorescence is restored. The primary quenching mechanisms include:

-

Förster Resonance Energy Transfer (FRET): This mechanism relies on the spectral overlap between the emission of the donor fluorophore and the absorption of the acceptor (tetrazine).[5][6] Energy is transferred non-radiatively from the excited fluorophore to the tetrazine.

-

Through-Bond Energy Transfer (TBET): In probes where the fluorophore and tetrazine are connected through a conjugated π-system, energy transfer can occur directly through the covalent bonds.[5][7] This can be a highly efficient quenching mechanism.

-

Photoinduced Electron Transfer (PeT): The electron-deficient nature of the tetrazine ring can facilitate the transfer of an electron from the excited fluorophore, leading to non-radiative decay.[8]

-

Internal Conversion to a Dark State (ICDS): For tetrazine-fluorophore conjugates with integrated π-systems, quantum chemical calculations suggest that the excited state can decay non-radiatively through an internal conversion to a non-emissive "dark state".[9]

Intrinsic Fluorescence and "Turn-Off" Probes

Interestingly, some tetrazine derivatives, particularly tetrazine ethers, are intrinsically fluorescent.[10][11] In these cases, the iEDDA reaction leads to the loss of the fluorescent tetrazine core, resulting in a "turn-off" of the fluorescence signal. This provides an alternative strategy for developing fluorescent probes.

Formation of a New Fluorophore

A distinct class of fluorogenic tetrazine reactions involves the formation of a new fluorescent product upon cycloaddition.[5][12] In these systems, neither the tetrazine nor the dienophile is significantly fluorescent on its own. The pyridazine product of the iEDDA reaction, however, possesses a conjugated electronic structure that gives rise to fluorescence. This approach can lead to very high fluorescence turn-on ratios.

Quantitative Data Summary

The performance of a fluorogenic tetrazine probe is characterized by its photophysical properties and reaction kinetics. The following tables summarize key quantitative data for a selection of representative tetrazine derivatives.

Table 1: Photophysical Properties of Selected Fluorogenic Tetrazine Probes

| Tetrazine-Fluorophore Conjugate | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_on) | Fluorescence Turn-On Ratio | Reference(s) |

| BODIPY-Tz | ~500 | ~515 | 0.60 (product) | up to 1600-fold | [13][14] |

| Fluorescein-Tz | ~494 | ~521 | ~0.93 (product) | up to 109-fold | [15][16] |

| Oregon Green-Tz | ~496 | ~524 | - | 60-fold | [15] |

| Tetramethylrhodamine-Tz | ~555 | ~578 | ~0.36 (product) | 22-fold | [15] |

| Silicon Rhodamine-Tz | ~652 | ~671 | ~0.11 (product) | 2.0 to 3.3-fold | [15] |

| Alkenyl-Tetramethylrhodamine | 569 | 573 | 0.43 (product) | up to 76-fold | [15] |

| Alkenyl-BODIPY | - | - | 0.68 (product) | up to 400-fold | [15] |

| Tetrazine Ether (from Tyrosine) | ~535 | ~585 | 0.1189 | "Turn-off" | [10] |

Note: Quantum yields and turn-on ratios can vary depending on the specific dienophile, solvent, and measurement conditions.

Table 2: Second-Order Rate Constants (k₂) for iEDDA Reactions of Tetrazine Derivatives

| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Conditions | Reference(s) |

| 3-bromo-6-phenyl-1,2,4,5-tetrazine derivative | TCO | 115.3 | - | [10] |

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine | TCO | ~2,000 | PBS, 37 °C | [17] |

| 3,6-diphenyl-s-tetrazine | TCO | 3,100 | MeOH, 25 °C | [18] |

| 3,6-di(2-pyridyl)-s-tetrazine | TCO | 22,000 | MeOH, 25 °C | [18] |

| Hydrogen substituted tetrazine | TCO | up to 30,000 | PBS, 37 °C | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorogenic tetrazine derivatives.

General Synthesis of a BODIPY-Tetrazine Probe

This protocol is adapted from the synthesis of BODIPY-tetrazine derivatives and involves a Pinner-like reaction.[5][12]

Materials:

-

BODIPY-nitrile precursor

-

Anhydrous hydrazine (B178648)

-

Sulfur (S₈)

-

Ethanol

-

p-chloranil or sodium nitrite (B80452)/acetic acid for oxidation

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification supplies (silica gel chromatography)

Procedure:

-

Dissolve the BODIPY-nitrile precursor in ethanol.

-

Add sulfur (S₈) and anhydrous hydrazine to the solution.

-

Heat the reaction mixture at 90 °C for 3-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

To oxidize the intermediate dihydrotetrazine, add a solution of p-chloranil in DCM and stir for 30 minutes at room temperature. Alternatively, an acidic solution of sodium nitrite can be used.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the final BODIPY-tetrazine probe.

Live-Cell Imaging with a Fluorogenic Tetrazine Probe

This protocol outlines the general steps for labeling and imaging proteins in living cells that have been genetically encoded with a TCO-containing unnatural amino acid.[2][15]

Materials:

-

Cells expressing the TCO-modified protein of interest, plated on a suitable imaging dish.

-

Fluorogenic tetrazine-dye conjugate (e.g., SiR-tetrazine).

-

Anhydrous DMSO.

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Confocal or fluorescence microscope.

Procedure:

-

Preparation of Labeling Solution: Prepare a 1 mM stock solution of the tetrazine-dye in anhydrous DMSO. Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration (typically 1-10 µM).

-

Cell Preparation: Gently wash the cells expressing the TCO-modified protein once with pre-warmed PBS.

-

Labeling Reaction: Remove the PBS and add the tetrazine-dye labeling solution to the cells.

-

Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time will depend on the reaction kinetics and the expression level of the target protein.

-

Washing (Optional but Recommended for Low Turn-On Probes): For probes with lower fluorogenic ratios, or to minimize any residual background, gently wash the cells two to three times with pre-warmed live-cell imaging medium. For highly fluorogenic probes, this step may not be necessary ("no-wash" imaging).

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a tetrazine-fluorophore product relative to a known standard.[19][20][21]

Materials:

-

Fluorogenic tetrazine probe and corresponding dienophile (e.g., TCO).

-

A reference fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol).

-

Spectrofluorometer and UV-Vis spectrophotometer.

-

High-purity solvent (e.g., ethanol).

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Prepare a series of dilute solutions of both the reference standard and the fully reacted tetrazine-fluorophore product in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorbance spectra for all solutions and the solvent blank. Record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

-

Integrate the area under the emission spectra for both the reference and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample. The plots should be linear.

-

Calculate the quantum yield (Φ_sample) using the following equation:

Φ_sample = Φ_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)

Where:

-

Φ_ref is the quantum yield of the reference.

-

Grad_sample and Grad_ref are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

-

n_sample and n_ref are the refractive indices of the sample and reference solutions (which are the same if the same solvent is used).

-

Determination of Second-Order Rate Constants

The kinetics of the iEDDA reaction can be determined by monitoring the disappearance of the tetrazine's characteristic absorbance over time under pseudo-first-order conditions.[14][17]

Materials:

-

Tetrazine derivative.

-

Dienophile (e.g., TCO).

-

Appropriate solvent (e.g., PBS or methanol).

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

-

Prepare a stock solution of the tetrazine derivative of known concentration.

-

Prepare a series of stock solutions of the dienophile at concentrations that are at least 10-fold higher than the tetrazine concentration.

-

Equilibrate the tetrazine solution in a cuvette in the spectrophotometer at the desired temperature (e.g., 25 °C or 37 °C).

-

Initiate the reaction by adding a small volume of the dienophile stock solution to the cuvette and mix rapidly.

-

Immediately begin monitoring the decrease in absorbance at the tetrazine's λ_max (typically around 520-540 nm) over time.

-

Fit the absorbance decay data to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs) for each dienophile concentration.

-

Plot k_obs versus the concentration of the dienophile. The slope of this linear plot is the second-order rate constant (k₂).

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental reaction mechanism, a typical experimental workflow for live-cell imaging, and the different fluorescence quenching and activation pathways.